N-(4-isopropoxy-3-methoxybenzyl)-1-methyl-4-piperidinecarboxamide
Overview
Description
N-(4-isopropoxy-3-methoxybenzyl)-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.20999276 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
The study by Calvez, Chiaroni, and Langlois (1998) explores the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, highlighting methodologies that could be applicable to synthesizing compounds like N-(4-isopropoxy-3-methoxybenzyl)-1-methyl-4-piperidinecarboxamide. This synthesis approach might be used in creating enantiomerically pure compounds for various research applications, including drug discovery and development (Calvez, Chiaroni, & Langlois, 1998).
Aminocarbonylation Reactions
Takács et al. (2014) investigated alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This study's findings could provide insights into the synthesis and functionalization of piperidine-based compounds, including this compound, potentially useful in the development of pharmaceuticals and organic materials (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Radioligand Development
Research by Mertens et al. (1994) on the radiosynthesis of new radioiodinated ligands for serotonin-5HT2-receptors demonstrates the utility of piperidine-based compounds in developing radiotracers for imaging studies. This application could be relevant to this compound in neuroscience research, particularly in studying neurotransmitter systems and brain disorders (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Oxidative Removal Studies
Yamaura et al. (1985) demonstrated the oxidative removal of N-(4-methoxybenzyl) groups on 2,5-piperazinediones, a technique that could be applicable to modifying the structure and properties of compounds like this compound for specific research needs, such as improving solubility or reactivity (Yamaura, Suzuki, Hashimoto, Yoshimura, Okamoto, & Shin, 1985).
Properties
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1-methylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)23-16-6-5-14(11-17(16)22-4)12-19-18(21)15-7-9-20(3)10-8-15/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFNLCKTDDZLID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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